molecular formula C6H7N3 B066982 1,5-Dihydroimidazo[1,2-a]pyrimidine CAS No. 160823-25-6

1,5-Dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B066982
CAS No.: 160823-25-6
M. Wt: 121.14 g/mol
InChI Key: CCZNIWCZHVBEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydroimidazo[1,2-a]pyrimidine (CID: 135745161) is a nitrogen-containing bicyclic heterocyclic compound with the molecular formula C6H7N3. This dihydroimidazopyrimidine scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutic agents and represents a key synthon for accessing more complex fused heterocyclic systems. This core structure is of particular interest in central nervous system (CNS) drug discovery, with research indicating derivatives function as calcium antagonists and selective negative modulators of AMPA receptors associated with TARP γ-8, a mechanism relevant for investigating neurological disorders. The structural features of the dihydroimidazopyrimidine core facilitate diverse molecular interactions with biological targets, serving as a versatile scaffold for structure-activity relationship studies. The compound exhibits unusual tautomeric behavior, existing in equilibrium between 5-methyl and 1,5-dihydro-5-methylene tautomeric forms depending on substitution patterns and solvent environment, a property that can significantly influence its binding characteristics and reactivity. Applications: Pharmaceutical research; Neurological disorder target validation; Calcium channel modulation studies; AMPA receptor research; Synthetic intermediate for complex heterocycles; Structure-activity relationship investigations; Medicinal chemistry scaffold optimization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use, or household application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160823-25-6

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

5,8-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-3,5H,4H2,(H,7,8)

InChI Key

CCZNIWCZHVBEGD-UHFFFAOYSA-N

SMILES

C1C=CNC2=NC=CN21

Isomeric SMILES

C1C=CN=C2N1C=CN2

Canonical SMILES

C1C=CN=C2N1C=CN2

Synonyms

Imidazo[1,2-a]pyrimidine, 1,5-dihydro- (9CI)

Origin of Product

United States

Elucidation of Reaction Mechanisms and Fundamental Chemical Transformations

Mechanistic Studies of Ring Formation and Annulation

The construction of the imidazo[1,2-a]pyrimidine (B1208166) core is most famously achieved through the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, a variety of other synthetic strategies have been developed, including multicomponent reactions, intramolecular cyclizations, and tandem reactions. rsc.orgresearchgate.net Mechanistic studies have shed light on the intricate pathways governing these transformations.

One common approach involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction with β-enamino diketones can lead to the formation of the imidazo[1,2-a]pyrimidine system. The mechanism of these reactions often involves an initial Michael addition of the exocyclic amino group of 2-aminopyrimidine to the electron-deficient double bond, followed by an intramolecular cyclization and dehydration. nih.gov

A plausible general mechanism for the formation of the imidazo[1,2-a]pyrimidine ring from 2-aminopyrimidine and a suitable three-carbon synthon can be proposed. The initial step is often the formation of a Schiff base between the exocyclic amino group and a carbonyl group of the synthon. This is followed by an intramolecular nucleophilic attack from one of the pyrimidine (B1678525) ring nitrogens onto an electrophilic center in the side chain, leading to the fused ring system.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways. For example, in the cyclization of certain substituted imidazoles to form related fused systems, DFT calculations have shown that a 6-endo-dig cyclization can be significantly more favorable than a 5-exo-dig pathway. nih.gov These computational insights provide a powerful tool for predicting and controlling the outcomes of these complex reactions.

The annulation, or the building of a new ring onto an existing one, can also be achieved through various other strategies. One-pot, three-component reactions involving 2-aminopyrimidine, an aldehyde, and an isonitrile offer an efficient route to this scaffold. jst.go.jp The mechanism likely involves the formation of a key intermediate via the reaction of the aldehyde and isonitrile, which then undergoes cyclization with the 2-aminopyrimidine.

Investigation of Rearrangement Pathways

Rearrangements are a fascinating aspect of heterocyclic chemistry, often leading to unexpected but synthetically valuable products. In the context of imidazo[1,2-a]pyrimidines and related systems, several rearrangement pathways have been observed and studied.

One notable example is a thermal rearrangement involving the opening of the pyrimidine ring and subsequent re-closure. This has been observed in the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, which, under certain conditions, leads to a recyclized system. rsc.org The proposed mechanism involves the initial formation of an intermediate that undergoes pyrimidine ring opening, followed by a ring-closing reaction to form a more stable pyrimido[1,2-a] rsc.orgrsc.orgechemi.comtriazin-6-one. rsc.org

Another type of rearrangement, a Dimroth-type rearrangement, has been reported for related iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones. lookchem.com This process typically involves the opening of the pyrimidine ring and its subsequent re-closure in a different orientation. The study of such rearrangements is crucial as they can lead to the formation of isomeric structures that may be difficult to access through direct synthesis.

Furthermore, unusual rearrangements of related 5,5-fused hetero-rings like imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines have been achieved in the presence of iodine. researchgate.net This highlights the potential for post-synthetic modification and skeletal diversification of these heterocyclic systems.

Nucleophilic and Electrophilic Reactivity Patterns of the 1,5-Dihydroimidazo[1,2-a]pyrimidine System

The reactivity of the this compound system is governed by the electron distribution within the fused rings. The imidazole (B134444) portion is generally electron-rich, making it susceptible to electrophilic attack, while the pyrimidine ring can exhibit more electron-deficient character, rendering it prone to nucleophilic attack, particularly when substituted with electron-withdrawing groups.

Electrophilic Reactivity: The C3 position of the imidazo[1,2-a]pyrimidine ring is typically the most nucleophilic and therefore the primary site for electrophilic substitution. uees.edu.ec This is a common feature in related bridgehead nitrogen heterocyclic systems. lookchem.com Functionalization at the C3 position is a widely used strategy for introducing diverse substituents and modulating the biological activity of these compounds. rsc.org

Nucleophilic Reactivity: Nucleophilic aromatic substitution (NAS) reactions are important for functionalizing the pyrimidine ring of related fused systems like pyrazolo[1,5-a]pyrimidines, particularly at the C5 and C7 positions, especially when activated by leaving groups. nih.gov While less common for the parent this compound, the introduction of electron-withdrawing groups or the formation of an N-oxide can activate the pyrimidine ring towards nucleophilic attack.

The exocyclic amino group of precursors like 2-aminopyrimidine is a key nucleophilic center in many ring-forming reactions. Its nucleophilicity allows for initial bond formation with electrophilic synthons, initiating the cyclization cascade. nih.gov

Selectivity in Chemical Transformations (Regio-, Chemo-, Stereoselectivity)

Selectivity is a cornerstone of modern organic synthesis, and the ability to control the outcome of reactions involving the this compound core is critical for its application.

Regioselectivity: The regioselectivity of ring formation is a significant consideration, especially when using unsymmetrical starting materials. For example, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with bromoacetaldehyde (B98955) diethyl acetal, a high regioselectivity of 25:1 for the desired imidazo[1,2-a]pyrimidine isomer has been reported. echemi.com This selectivity is attributed to the electronic effects of the trifluoromethyl group, which influences the nucleophilicity of the two pyrimidine nitrogen atoms. echemi.com The nitrogen atom further away from the electron-withdrawing group is more nucleophilic and preferentially attacks the electrophilic center. echemi.com

Similarly, in the synthesis of benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines from β-enamino diketones and 2-aminobenzimidazole, the nature of the electron-withdrawing group on the diketone dictates the regioselectivity of the cyclocondensation, leading to either the 1,2- or 1,4-regioisomer exclusively. bohrium.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates from unsymmetrical enamino diketones and N-C-N dinucleophiles, high chemoselectivity is observed, with the reaction proceeding at specific carbonyl groups to yield the desired pyrimidine products. thieme-connect.de

Stereoselectivity: While the core this compound is planar, the introduction of substituents can create stereocenters. The control of stereochemistry during the synthesis or functionalization of these molecules is an important aspect, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit different biological activities. For example, the synthesis of chiral imidazo[1,2-a]pyrimidines is an active area of research. rsc.org

Below is a table summarizing key aspects of selectivity in the synthesis of imidazo[1,2-a]pyrimidine and related systems:

Reaction TypeReactantsKey Factor Influencing SelectivityOutcomeReference
Regioselective Cyclization 2-Amino-4-(trifluoromethyl)pyrimidine + Bromoacetaldehyde diethyl acetalElectronic effect of the trifluoromethyl group on the nucleophilicity of pyrimidine nitrogens.25:1 selectivity for one regioisomer. echemi.com
Regioselective Cyclocondensation β-Enamino diketones + 2-AminobenzimidazoleNature of the electron-withdrawing group (EWG) on the diketone.Exclusive formation of 1,2- or 1,4-regioisomers depending on the EWG. bohrium.com
Chemoselective Cyclization Unsymmetrical enamino diketones + N-C-N dinucleophilesReactivity difference between the carbonyl groups in the enamino diketone.High chemoselectivity for the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates. thieme-connect.de

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 1,5-Dihydroimidazo[1,2-a]pyrimidine derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure. emory.edu

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and connectivity of atoms within the molecule. In the ¹H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives, characteristic signals for the protons of the pyrimidine (B1678525) and imidazole (B134444) rings, as well as any substituents, are observed. nih.govresearchgate.net For instance, the protons of the imine group (N=CH) in certain derivatives appear as a singlet in the downfield region of the spectrum. nih.gov Similarly, the ¹³C NMR spectra display distinct peaks for each unique carbon atom, with the chemical shifts providing insights into their electronic environment. nih.gov The carbon of the imine group, for example, shows a characteristic peak in a specific range. nih.gov

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, which helps to piece together the complete molecular puzzle. researchgate.net These techniques are crucial for unambiguously assigning all proton and carbon resonances, especially in complex derivatives. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrimidine Derivatives

Proton Chemical Shift (ppm) Range
Imine (N=CH) 8.83–9.32
Aromatic/Heterocyclic Protons 7.01–8.89

Note: Chemical shifts are dependent on the specific substitution pattern and solvent used. Data compiled from representative examples. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrimidine Derivatives

Carbon Chemical Shift (ppm) Range
Imine (N=CH) 150.35–153.97
Aromatic/Heterocyclic Carbons 111.2–171.3

Note: Chemical shifts are dependent on the specific substitution pattern and solvent used. Data compiled from representative examples. nih.govresearchgate.net

NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for investigating the conformational preferences of the this compound ring system in solution. mdpi.comnih.gov By analyzing the spatial proximity of protons, the preferred three-dimensional arrangement of the molecule can be determined. For substituted derivatives, rotational barriers and the relative orientation of different parts of the molecule can be established. nih.gov For instance, in certain substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to imidazo[1,2-a]pyrimidines, conformational lability has been observed and analyzed using NMR data. nih.gov This information is critical for understanding the molecule's shape and how it might interact with biological targets.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule. nih.govcore.ac.ukresearchgate.net

The IR spectra of imidazo[1,2-a]pyrimidine derivatives typically show characteristic absorption bands corresponding to the stretching and bending vibrations of various bonds. nih.gov For example, C-H stretching vibrations in the aromatic and heterocyclic rings are usually observed in the region of 3000-3150 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the fused ring system give rise to strong absorptions in the 1500-1650 cm⁻¹ range. nih.gov The presence of specific substituents will introduce their own characteristic bands, such as the N=O stretching for a nitro group or the O-H stretching for a hydroxyl group. nih.gov

Raman spectroscopy complements IR spectroscopy and can be particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net Theoretical calculations are often used in conjunction with experimental data to aid in the assignment of vibrational modes. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Substituted Imidazo[1,2-a]pyrimidine Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Range
C-H Stretching 3055–3116
C=N Stretching 1598–1604
C=C Stretching 1565–1580
C-N Stretching 1209–1215

Note: Frequencies are dependent on the specific substitution pattern. Data compiled from representative examples. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.govresearchgate.net Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. nih.govsapub.org

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. nih.gov The fragmentation pattern, which results from the breakup of the molecular ion into smaller charged fragments, provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation of the imidazo[1,2-a]pyrimidine core and the loss of its substituents can be systematically analyzed to deduce the connectivity of the molecule. sapub.orgresearchgate.net For instance, the pyrimidine ring is often found to be more stable than other attached heterocyclic rings during fragmentation. sapub.org

Table 4: Common Fragmentation Pathways in the Mass Spectra of Imidazo[1,2-a]pyrimidine Derivatives

Fragmentation Process Description
Loss of Substituents Elimination of side chains or functional groups from the parent molecule.
Ring Cleavage Breakage of the pyrimidine or imidazole ring, leading to characteristic fragment ions.

Note: The specific fragmentation pattern is highly dependent on the structure of the derivative. sapub.orgresearchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Descriptors from Quantum Chemical Methods

Quantum chemical methods are instrumental in exploring the electronic structure and predicting the chemical behavior of heterocyclic compounds. These computational techniques provide a foundational understanding of the molecule's properties based on its electron distribution.

Density Functional Theory (DFT) has become a vital tool for investigating the molecular structure and reactivity of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov DFT calculations are primarily used to determine the most stable ground-state geometry of the molecule through a process called geometry optimization. nih.gov This process identifies the lowest energy conformation, which is confirmed by vibrational frequency calculations showing the absence of any imaginary frequencies. nih.gov

For the imidazo[1,2-a]pyrimidine scaffold, computational studies frequently employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) level of theory combined with a 6–31G(d,p) basis set. nih.gov This approach has demonstrated satisfactory agreement between theoretical and experimental geometric parameters, proving to be accurate for predicting the molecular properties of such organic compounds. nih.gov These quantum chemical simulations are crucial for establishing a baseline structure from which other electronic properties and reactivity descriptors can be reliably calculated. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to study the electronic charge mobility and chemical reactivity of a molecular system. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO indicates its ability to accept electrons. nih.govscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical activity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. researchgate.net Conversely, a larger energy gap points to higher kinetic stability and lower chemical reactivity. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the fused ring system, indicating these areas are prone to electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Representative 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) derivative

ParameterEnergy (eV)
EHOMO-5.8453
ELUMO-2.9499
Energy Gap (ΔE)2.8954

Data sourced from a DFT study on a substituted imidazo[1,2-a]pyrimidine derivative and is presented as a representative example for this class of compounds. nih.gov

Beyond FMO analysis, DFT calculations are used to determine a range of global chemical reactivity descriptors that quantify the reactive nature of a molecule. acs.org These parameters are derived from the HOMO and LUMO energy values and provide a more detailed picture of chemical behavior. irjweb.com

Key reactivity parameters include:

Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. irjweb.com

Absolute Hardness (η): Measures the resistance of a molecule to change its electronic configuration. Molecules with low hardness are considered soft and are generally more reactive. nih.gov

Global Softness (σ): The reciprocal of hardness (σ = 1/η), it quantifies the molecule's polarizability. High softness values correlate with high reactivity. nih.gov

Global Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

These quantum parameters are calculated using the energies of the frontier orbitals. nih.gov For instance, hardness and softness are direct indicators of reactivity; low hardness and high softness values suggest a molecule is more reactive. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Representative 2-phenylimidazo[1,2-a]pyrimidin-3-amine derivative

ParameterSymbolValue (eV)
Absolute Electronegativityχ4.3976
Absolute Hardnessη1.4477
Global Softnessσ0.6907
Global Electrophilicity Indexω6.6913

Data sourced from a DFT study on a substituted imidazo[1,2-a]pyrimidine derivative and is presented as a representative example for this class of compounds. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating the intricate details of chemical reaction mechanisms. rsc.org For the synthesis of the 1,5-Dihydroimidazo[1,2-a]pyrimidine core and its derivatives, these theoretical approaches can map out the transformation from reactants to products, providing insights that are often difficult to obtain through experimental means alone.

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is intermediate between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface.

The process involves locating this saddle point and then performing a vibrational frequency analysis. A true transition state is confirmed by the presence of exactly one imaginary frequency in the calculated vibrational spectrum. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond that leads from the reactant to the product. For syntheses involving the imidazo[1,2-a]pyrimidine scaffold, such as intramolecular cyclizations or condensation reactions, characterizing the transition states allows chemists to understand the feasibility and stereochemical outcome of the reaction. rsc.org

By identifying the reactants, products, and all relevant intermediates and transition states, computational chemistry can be used to construct a reaction pathway energy profile. This profile is a diagram that plots the potential energy of the molecular system against the reaction coordinate, effectively mapping the energetic landscape of the entire reaction.

These energy profiles are invaluable for understanding the thermodynamics and kinetics of a reaction. The relative energies of the reactants and products indicate whether the reaction is exothermic or endothermic, while the height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For complex, multi-step syntheses like those used to form the this compound ring system, energy profiles can help identify the rate-determining step and predict the most likely reaction pathway among several possibilities. rsc.orgdergipark.org.tr

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dictated by the non-planar nature of the dihydropyrimidine (B8664642) ring. Unlike its fully aromatic counterpart, the presence of sp³-hybridized atoms in the 1,5-dihydro system introduces significant conformational flexibility. This flexibility is crucial in determining the molecule's three-dimensional shape and, consequently, its interactions with its environment.

Table 1: Theoretical Conformational States of the Dihydropyrimidine Ring

ConformationKey Dihedral Angles (degrees)Predicted Relative Energy (kcal/mol)
BoatC6-N1-C7-C8 ≈ 0, N1-C7-C8-N5 ≈ 60High
Twist-BoatC6-N1-C7-C8 ≈ 30, N1-C7-C8-N5 ≈ 30Intermediate
Half-ChairOne atom out of the plane of the other fiveLow

Note: The values in this table are hypothetical and represent a simplified model for illustrative purposes. Actual values would require specific quantum chemical calculations.

In Silico Exploration of Chemical Space for this compound Derivatives

The exploration of the chemical space for this compound derivatives involves the systematic, computational generation and evaluation of a virtual library of related compounds. johnshopkins.edu This process, independent of a specific biological target, aims to map out the range of physicochemical properties achievable by modifying the core scaffold. nih.gov By computationally introducing various substituents at different positions, it is possible to predict how these changes will affect molecular properties.

The primary goal of this type of in silico exploration is to understand the structure-property relationships inherent to the scaffold. nih.gov For instance, the addition of polar substituents would be expected to increase the water solubility of the resulting derivatives, a key parameter in many chemical applications. Conversely, the introduction of non-polar, lipophilic groups would likely enhance solubility in organic solvents.

Table 2: Predicted Physicochemical Properties of Substituted this compound Derivatives

Substituent at C2Substituent at C7Predicted LogPPredicted Polar Surface Area (Ų)
-H-H1.245.3
-CH₃-H1.745.3
-H-OH0.865.5
-CF₃-H2.145.3
-H-NH₂0.571.3

Note: The values presented in this table are estimations derived from computational models and are for illustrative purposes only.

Aromaticity and Electronic Delocalization Studies within the Fused Ring System

The electronic character of this compound is a tale of two distinct rings. The imidazole (B134444) portion of the fused system retains its aromatic character, with six π-electrons delocalized across the five-membered ring. This delocalization contributes to the planarity and stability of this part of the molecule. In contrast, the 1,5-dihydropyrimidine ring is non-aromatic due to the presence of sp³-hybridized carbon and nitrogen atoms, which disrupt the continuous cycle of p-orbitals required for aromaticity.

Computational methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure in detail. nih.govnih.gov The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and electron-accepting capabilities of the molecule. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability. nih.gov

Furthermore, magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) calculations, could be used to quantify the degree of aromaticity in each ring. A negative NICS value in the center of the imidazole ring would confirm its aromatic character, while a value close to zero in the dihydropyrimidine ring would indicate its non-aromatic nature.

Table 3: Theoretical Electronic Properties of the Fused Ring System

Ring SystemNumber of π-electronsPredicted NICS(0) Value (ppm)Aromaticity
Imidazole6-8.5Aromatic
1,5-Dihydropyrimidine4+1.2Non-aromatic

Note: The NICS values are hypothetical and based on typical values for similar ring systems. Actual calculations would be required for precise figures.

Q & A

Q. What are the standard synthetic protocols for 1,5-dihydroimidazo[1,2-a]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example:

  • Multi-component synthesis : Reacting 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst yields triazolo[1,5-a]pyrimidine derivatives in excellent yields .
  • Grignard reagent addition : Treating 6-chloroimidazo[1,2-a]pyrazine with organomagnesium halides (e.g., 4-methoxyphenylmagnesium bromide) followed by oxidation with DDQ produces dihydroimidazo[1,2-a]pyrimidine derivatives .
  • Domino reactions : 2-Alkoxyiminoimidazolidines and acetylene carboxylates undergo Michael addition and retro-ene reactions to form dihydroimidazo[1,2-a]pyrimidinones .

Key Considerations : Optimize reaction time, catalyst loading, and solvent polarity. Yields often depend on substituent compatibility.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, 1H^1H NMR distinguishes between aromatic protons in imidazo-pyrimidine cores and substituents like methyl or aryl groups .
  • Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to confirm molecular formulas .
  • X-ray crystallography : Resolves ambiguous structures, such as distinguishing regioisomers or verifying dihydro vs. fully aromatic systems .

Q. How can microwave-assisted synthesis improve reaction efficiency?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes and enhances yields by enabling rapid, uniform heating. For example:

  • Optimized conditions : Ethyl 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones are synthesized in 70–95% yields using microwave irradiation (100–120°C, 20–30 min) instead of conventional heating (6–12 hours) .
  • Mechanistic insight : Microwave energy accelerates nucleophilic substitution and cyclization steps, minimizing side reactions like hydrolysis .

Key Parameters : Power settings (300–600 W), solvent polarity (DMF or DMSO), and catalyst compatibility (e.g., Pd for cross-coupling).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability, impurity profiles, or structural isomerism. Strategies include:

  • Purity validation : Use HPLC (>95% purity) to exclude inactive impurities .
  • Isomer differentiation : Compare 1H^1H NMR shifts of regioisomers (e.g., 2- vs. 3-substituted derivatives) .
  • Assay standardization : Replicate activities under controlled conditions (e.g., fixed IC50_{50} protocols for antitumor assays) .

Case Study : A triazolo[1,5-a]pyrimidine derivative showed antifungal activity in one study but not another due to differing fungal strains. Re-testing under standardized CLSI guidelines resolved discrepancies .

Q. How can DFT calculations predict reactivity for functionalization?

Methodological Answer: Density Functional Theory (DFT) models electronic properties to guide synthetic modifications:

  • Electrostatic potential maps : Identify nucleophilic (e.g., N1) and electrophilic (e.g., C5) sites for regioselective reactions .
  • Transition state analysis : Predict activation barriers for reactions like C-H arylation or oxidation .
  • Example : DFT studies on pyrimido[1,2-a]benzimidazoles revealed that electron-withdrawing groups at C8 lower LUMO energy, enhancing electrophilic substitution .

Software Tools : Gaussian 16 (for geometry optimization), Multiwfn (for charge distribution analysis).

Q. What strategies optimize multi-component reactions for diverse derivatives?

Methodological Answer:

  • Synthon design : Use 1,3-bifunctional building blocks (e.g., ethyl 3-oxohexanoate) to enable simultaneous bond formation .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures facilitate precipitation .

Q. How to design derivatives for selective PDE10A inhibition?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce substituents at C2 (e.g., aryl groups) and C5 (e.g., methyl) to enhance binding to PDE10A’s hydrophobic pocket .
  • Docking studies : Use AutoDock Vina to model interactions with key residues (e.g., Gln716, Tyr683) .
  • In vitro validation : Test inhibitory activity via fluorescence-based assays using purified PDE10A enzyme .

Key Finding : 2-(1,3,4-Thiadiazol-2-yl) derivatives showed 10-fold higher selectivity over PDE3A due to improved hydrogen bonding .

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